![molecular formula C7H4F3NO2 B573113 4-Nitro-A,A,A-trifluorotoluene-D4 CAS No. 1219804-05-3](/img/structure/B573113.png)
4-Nitro-A,A,A-trifluorotoluene-D4
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Description
4-Nitro-A,A,A-trifluorotoluene-D4, also known as 4-Nitrobenzotrifluoride, p-Nitrobenzotrifluoride, Benzene, 1-nitro-4-(trifluoromethyl)-, Toluene, 4-nitro-α,α,α-trifluoro-, p-Nitro(trifluoromethyl)benzene, 4-(Trifluoromethyl)nitrobenzene, 1-Nitro-4-(trifluoromethyl)benzene, 4-Nitro-alpha,alpha,alpha-trifluorotoluene . It has a molecular formula of C7H4F3NO2 and a molecular weight of 191.1074 . It is also available as a 2d Mol file or as a computed 3d SD file .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The IUPAC Standard InChI for 4-Nitro-A,A,A-trifluorotoluene-D4 is InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H . The structure is also available as a 2d Mol file or as a computed 3d SD file .Safety And Hazards
4-Nitro-A,A,A-trifluorotoluene-D4 is flammable. Thermal decomposition can lead to the release of irritating gases and vapors. Flash back is possible over a considerable distance. It may form explosive mixtures with air. Containers may explode when heated. Vapors may form explosive mixtures with air .
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYLCLMYQDFGKO-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-A,A,A-trifluorotoluene-D4 |
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